molecular formula C3H3BrN2O2 B064594 5-BROMOHYDANTOIN CAS No. 173904-10-4

5-BROMOHYDANTOIN

Cat. No.: B064594
CAS No.: 173904-10-4
M. Wt: 178.97 g/mol
InChI Key: SAFCTMWBPBVFII-UHFFFAOYSA-N
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Description

5-Bromoimidazolidine-2,4-dione: is a heterocyclic organic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups at the 2 and 4 positions, with a bromine atom attached to the 5 position. It is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoimidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of imidazolidine-2,4-dione with bromine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or other purification techniques .

Industrial Production Methods: In industrial settings, the production of 5-Bromoimidazolidine-2,4-dione may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as solvent recovery, product purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 5-Bromoimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Bromoimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

IUPAC Name

5-bromoimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2O2/c4-1-2(7)6-3(8)5-1/h1H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFCTMWBPBVFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577302
Record name 5-Bromoimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173904-10-4
Record name 5-Bromoimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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